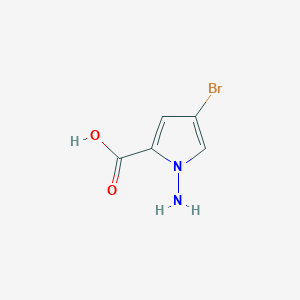
Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This specific compound is characterized by the presence of a benzyl group, a 4-methylphenyl group, and a thiazolidine ring with a carboxylate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate typically involves the reaction of benzyl bromide with 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-methanol.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The benzyl and 4-methylphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Thiazole: Another five-membered heterocyclic compound with sulfur and nitrogen atoms.
Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, used in the treatment of diabetes.
Benzyl esters: Compounds with a benzyl group attached to an ester functional group.
Uniqueness
Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate is unique due to the combination of its benzyl, 4-methylphenyl, and thiazolidine carboxylate groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
921611-15-6 |
|---|---|
分子式 |
C18H19NO2S |
分子量 |
313.4 g/mol |
IUPAC 名称 |
benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C18H19NO2S/c1-14-7-9-16(10-8-14)17-19(11-12-22-17)18(20)21-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
InChI 键 |
YIBOGIOHCXFZJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2N(CCS2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)

![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)
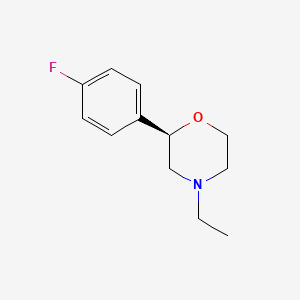

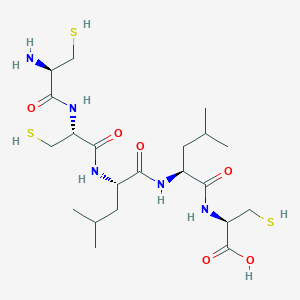

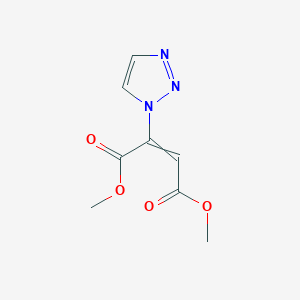
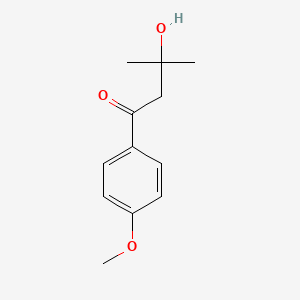
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)

![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
